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molecular formula C12H14O B8789143 6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B8789143
M. Wt: 174.24 g/mol
InChI Key: FBMYTQHNCMKFBC-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

A solution of methyl 6-methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-6-carboxylate (35.13 g, 151.2 mmol) and conc. hydrochloric acid (50 ml) in acetic acid (100 ml) was stirred overnight at 110° C. The reaction solution was concentrated, diluted with water and extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1) to give the objective substance.
Name
methyl 6-methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-6-carboxylate
Quantity
35.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1(C(OC)=O)[CH2:8][CH2:7][CH2:6][C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[C:3]1=[O:13].Cl>C(O)(=O)C>[CH3:1][CH:2]1[CH2:8][CH2:7][CH2:6][C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[C:3]1=[O:13]

Inputs

Step One
Name
methyl 6-methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-6-carboxylate
Quantity
35.13 g
Type
reactant
Smiles
CC1(C(C2=C(CCC1)C=CC=C2)=O)C(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1)
CUSTOM
Type
CUSTOM
Details
to give the objective substance

Outcomes

Product
Name
Type
Smiles
CC1C(C2=C(CCC1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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